molecular formula C7H8N2O2 B14362914 Methyl 3-(1H-imidazol-1-yl)prop-2-enoate CAS No. 91860-02-5

Methyl 3-(1H-imidazol-1-yl)prop-2-enoate

Cat. No.: B14362914
CAS No.: 91860-02-5
M. Wt: 152.15 g/mol
InChI Key: YEWCVHGXMIELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-imidazol-1-yl)prop-2-enoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for the development of new therapeutic agents. It features an imidazole heterocycle, a privileged structure in drug discovery known to confer significant biological activity . This compound serves as a versatile synthetic intermediate or building block for creating more complex molecules. Recent in silico studies have demonstrated that novel synthetic imidazole derivatives exhibit promising binding affinities against key SARS-CoV-2 drug targets, such as the main protease (M pro ), spike protein (S pro ), and RNA-dependent RNA polymerase (RdRp) . These computational findings suggest potential for the development of broad-spectrum antiviral therapies, though further experimental validation is required. The structural motif of this compound is also found in other pharmacologically active agents. For instance, Ozagrel is a known imidazole-based drug that functions as a thromboxane A2 synthase inhibitor . This highlights the potential for this compound and its analogs to be developed into inhibitors targeting specific enzymes or pathways involved in various diseases. Researchers can utilize this compound in lead optimization and structure-activity relationship (SAR) studies to enhance drug-like properties, such as potency and selectivity . As with all investigational compounds, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91860-02-5

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 3-imidazol-1-ylprop-2-enoate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h2-6H,1H3

InChI Key

YEWCVHGXMIELRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CN1C=CN=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of β-Haloacrylate Esters

A widely employed strategy involves the displacement of a β-halide from methyl 3-haloprop-2-enoate using imidazole as the nucleophile. This method, adapted from the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, leverages the reactivity of imidazole’s N1 position.

Procedure :
Methyl 3-bromoprop-2-enoate is reacted with imidazole in the presence of sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP) at 20–25°C for 16 hours. The strong base deprotonates imidazole, enhancing its nucleophilicity, while NMP stabilizes the transition state. Post-reaction, the mixture is quenched with water, and the product is isolated via filtration and recrystallization from heptane.

Key Considerations :

  • Regioselectivity : The reaction exclusively forms the N1-substituted product due to the higher acidity of the N1 hydrogen (pKa ≈ 14.5) compared to N3 (pKa ≈ 17).
  • Yield Optimization : Yields of 70–75% are achievable, with impurities arising from di-substitution or elimination minimized through controlled stoichiometry (imidazole:haloester = 1.2:1).

Michael Addition to α,β-Unsaturated Esters

Michael addition of imidazole to methyl acrylate represents a theoretically viable route, though the inherent low electrophilicity of acrylate esters necessitates activation. Catalytic strategies using Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been proposed.

Procedure :
A mixture of methyl acrylate, imidazole, and ZnCl₂ (10 mol%) in toluene is refluxed for 24 hours. The catalyst polarizes the α,β-unsaturated system, facilitating nucleophilic attack at the β-carbon.

Challenges :

  • Reactivity Limitations : Unactivated acrylates exhibit poor susceptibility to Michael addition, resulting in modest yields (~40–50%).
  • Side Reactions : Competing polymerization of acrylate and N3-substitution are observed, necessitating meticulous temperature control.

Condensation Reactions

Knoevenagel condensation between imidazole and methyl acetoacetate offers a route to the target compound via dehydration. This method, inspired by the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, involves base-mediated elimination.

Procedure :
Imidazole and methyl acetoacetate are heated with piperidine (catalyst) in ethanol, promoting β-keto ester condensation. The reaction proceeds via enolate formation, followed by elimination of water to generate the α,β-unsaturated system.

Advantages :

  • Atom Economy : The one-pot reaction avoids intermediate isolation, streamlining synthesis.
  • Yield : Reported yields for analogous systems reach 65%.

Esterification of 3-(1H-Imidazol-1-yl)prop-2-enoic Acid

Direct esterification of the pre-formed acid with methanol provides an alternative pathway. This approach, akin to transesterification methods in olmesartan medoxomil synthesis, ensures high purity.

Procedure :
3-(1H-Imidazol-1-yl)prop-2-enoic acid is refluxed with methanol and concentrated sulfuric acid (H₂SO₄) for 12 hours. The crude product is purified via distillation under reduced pressure.

Optimization :

  • Catalyst Choice : H₂SO₄ outperforms resin-based catalysts (e.g., Amberlyst-15) in terms of conversion rate (90% vs. 75%).
  • Purity Control : Residual acid is removed by washing with saturated NaHCO₃, ensuring a final purity >98%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution Methyl 3-bromoprop-2-enoate NaH, NMP, 25°C, 16h 75 95 High regioselectivity, scalable Requires toxic haloester precursor
Michael Addition Methyl acrylate ZnCl₂, toluene, reflux 45 85 Simple reagents Low yield, side reactions
Condensation Methyl acetoacetate Piperidine, ethanol, Δ 65 90 One-pot synthesis Requires dehydration control
Esterification 3-(Imidazol-1-yl)propenoic acid H₂SO₄, MeOH, reflux 85 98 High purity, mild conditions Acid handling, corrosion risks

Optimization Strategies and Yield Enhancement

Solvent and Base Selection in Nucleophilic Substitution

Replacing NMP with dimethylformamide (DMF) increases reaction rates but complicates purification due to higher boiling points. Tertiary amines (e.g., DBU) offer milder alternatives to NaH, reducing side reactions.

Catalytic Enhancements in Michael Addition

Employing microwave irradiation (100°C, 30 min) improves yields to 60% by accelerating imidazole activation.

Green Chemistry Approaches

Solvent-free condensation using ball milling achieves 70% yield with reduced waste, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(1H-imidazol-1-yl)prop-2-enoate is an organic compound featuring an imidazole ring and a prop-2-enoate moiety, with the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 178.19 g/mol. It is considered valuable for research and application in medicinal chemistry due to its unique combination of an imidazole ring and a propene derivative, which gives it distinct chemical reactivity and biological properties. The imidazole ring can coordinate with metal ions, suggesting uses in catalysis and coordination chemistry.

Scientific Research Applications

  • Antimicrobial and Antifungal Properties : Compounds containing imidazole rings often demonstrate antimicrobial and antifungal properties. this compound interacts with specific enzymes and receptors, potentially leading to antimicrobial effects.
  • Drug Development : this compound's biological activity is attributed to its interaction with various biological targets, making it a candidate for drug development against microbial infections.
  • Coordination Chemistry and Catalysis : The imidazole ring's ability to coordinate with metal ions suggests potential applications in catalysis and coordination chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(1H-imidazol-1-yl)prop-2-enoate with analogous imidazole-containing esters and acids, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Structural Comparison of Imidazole Derivatives
Compound Name Molecular Formula Substituents/Modifications Key Functional Groups References
This compound C₁₃H₁₂N₂O₂ Imidazole at β-position of propenoate α,β-unsaturated ester, imidazole
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₅H₁₆N₆O₂ Tetrazole at phenyl, propanoate at imidazole-4 Tetrazole, ester, imidazole
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) C₁₂H₈N₃O₄F₃ Nitro, CF₃ on benzimidazole; propenoic acid Benzimidazole, nitro, trifluoromethyl
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) C₂₄H₂₂N₂O Trityl-protected imidazole; propanol chain Trityl, imidazole, alcohol
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (32) C₂₂H₂₂N₆O₃ Tetrazole, biphenyl, hydroxymethyl, trimethylsilyl Tetrazole, biphenyl, ester
This compound
  • Synthesis: Typically prepared via esterification of the corresponding propenoic acid with methanol under acidic conditions, analogous to methods described for compound 12 in .
  • Key Properties : High solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to the imidazole and ester groups.
Compound 10 (Tetrazole Derivative)
  • Synthesis : Achieved via General Procedure 6 (yield: 91%) involving alkylation and esterification .
  • Physical Data : ESI-MS (m/z): 313.34 (M+H⁺); NMR shows characteristic imidazole (δ 8.80 ppm) and tetrazole signals .
Compound 14b (Benzimidazole Acid)
  • Synthesis : Derived from benzoimidazole precursors with nitro and CF₃ substituents. Yield: 79%; mp: 279.4°C .
  • Reactivity: The electron-withdrawing nitro and CF₃ groups enhance acidity (pKa ~3–4) compared to non-substituted analogs .
Compound 11a (Trityl-Protected Imidazole)
  • Synthesis : Direct reduction of aldehyde intermediates; trityl group improves stability during synthesis .
  • Solubility : Lower solubility in polar solvents due to bulky trityl substituent .
Compound 32 (Biphenyl Tetrazole Ester)
  • Synthesis : Yield: 88%; incorporates a trimethylsilyl ethoxymethyl (SEM) protecting group .

Pharmacological and Reactivity Profiles

  • This compound: Limited pharmacological data in the provided evidence, but the α,β-unsaturated ester is reactive in Michael additions, useful in polymer chemistry or as a prodrug .
  • Compound 10 and 32 : Tetrazole groups mimic carboxylic acids in binding assays, enhancing metabolic stability .
  • Compound 11a : Trityl protection reduces imidazole’s basicity, favoring applications in nucleophilic substitutions .

Structural Validation and Computational Tools

Crystal structures of related compounds (e.g., compound 14b) were validated using SHELXL for refinement and visualized via ORTEP-III . These tools ensure accurate determination of bond lengths, angles, and anisotropic displacement parameters .

Q & A

Q. What safety protocols are essential for handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer : Air-sensitive intermediates (e.g., thiols) require Schlenk-line techniques under nitrogen. Personal protective equipment (PPE) includes nitrile gloves and face shields. Waste management follows EPA guidelines for imidazole-containing compounds, with neutralization prior to disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.